N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
CAS No.: 953181-27-6
Cat. No.: VC5095301
Molecular Formula: C20H24ClN3O3
Molecular Weight: 389.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953181-27-6 |
|---|---|
| Molecular Formula | C20H24ClN3O3 |
| Molecular Weight | 389.88 |
| IUPAC Name | N'-[(2-chlorophenyl)methyl]-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C20H24ClN3O3/c21-18-6-2-1-4-16(18)13-23-20(26)19(25)22-12-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,12-14H2,(H,22,25)(H,23,26) |
| Standard InChI Key | OOHRGQNKYMOSAN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CO3 |
Introduction
N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a furan moiety, and an oxalamide functional group. This compound is notable for its potential biological activities, making it a candidate for further research in drug development. The presence of the furan ring and the oxalamide group suggests possible interactions with biological targets.
Biological Activity and Potential Applications
Preliminary studies indicate that compounds similar to N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have potential biological activities, including anticancer and anti-inflammatory effects. The presence of the furan ring and the oxalamide group suggests possible interactions with biological targets, making it a candidate for further research in drug development.
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| Furan-based Oxamides | Furan ring with varying substituents | Antimicrobial, anti-inflammatory |
| Piperidine Derivatives | Piperidine ring with diverse functional groups | CNS activity, analgesic properties |
| Chlorobenzyl Compounds | Chlorobenzene core with various side chains | Antimicrobial, anti-inflammatory |
Research Findings and Future Directions
While specific biological activity data for N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is limited, its unique combination of functional groups suggests distinct pharmacological properties compared to similar compounds. Further research is needed to fully explore its potential therapeutic effects and to understand how its structure influences its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume